Fisostigmina

Descripción general

Descripción

Es un inhibidor reversible de la colinesterasa que se encuentra de forma natural en el haba de Calabar (Physostigma venenosum) y en el fruto del árbol Manchineel . El compuesto fue sintetizado por primera vez en 1935 por Percy Lavon Julian y Josef Pikl . La fisostigmina se utiliza principalmente por sus propiedades medicinales, especialmente en el tratamiento del glaucoma y la toxicidad anticolinérgica .

Mecanismo De Acción

La fisostigmina funciona como un inhibidor de la acetilcolinesterasa. Inhibe la enzima acetilcolinesterasa, que es responsable de la descomposición de la acetilcolina. Al evitar la hidrólisis de la acetilcolina, la this compound aumenta la concentración de acetilcolina en las sinapsis. Esto mejora la transmisión colinérgica, haciéndola efectiva en el tratamiento de afecciones como el glaucoma y la toxicidad anticolinérgica .

Aplicaciones Científicas De Investigación

La fisostigmina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la colinesterasa y la neurotransmisión.

Biología: Se emplea en estudios de transmisión sináptica e interacciones enzima-sustrato.

Medicina: Se utiliza en el tratamiento del glaucoma, la toxicidad anticolinérgica y como un posible agente terapéutico para la enfermedad de Alzheimer.

Industria: Se utiliza en el desarrollo de pesticidas y otros agentes químicos que se dirigen a la colinesterasa

Análisis Bioquímico

Biochemical Properties

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine . By interfering with the metabolism of acetylcholine, Physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Cellular Effects

Physostigmine affects chemicals in the body that control the signals sent from the nervous system to the muscles to activate muscle movement . It is used to reverse the effects of certain drugs or substances that interfere with this nerve-muscle communication .

Molecular Mechanism

The mechanism of action of Physostigmine involves the inhibition of acetylcholinesterase . This enzyme is responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, Physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Temporal Effects in Laboratory Settings

Adverse effects associated with the use of Physostigmine were infrequently reported in laboratory settings . Seizures were self-limited or resolved with benzodiazepines, and all patients recovered neurologically intact .

Dosage Effects in Animal Models

In animal studies, the anti-arthritic effect of Physostigmine at 20 mg/kg per oral dose caused a highly significant effect . This effect was decreased as dose concentration decreased .

Metabolic Pathways

Physostigmine is involved in the cholinergic transmission pathway . It inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine, thereby increasing the concentration of acetylcholine at the sites of cholinergic transmission .

Transport and Distribution

Physostigmine is rapidly absorbed through membranes . It can be applied topically to the conjunctiva. It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .

Subcellular Localization

Physostigmine, being a small molecule, can diffuse freely across cell membranes and reach various subcellular compartments. Its primary site of action is the synaptic cleft, where it inhibits the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La primera síntesis total de fisostigmina la lograron Percy Lavon Julian y Josef Pikl en 1935 . La síntesis implica varios pasos, comenzando con la preparación del intermedio clave, (L)-eserolina. La conversión de (L)-eserolina a this compound implica los siguientes pasos:

Formación de (L)-eserolina: Esto se logra mediante la reducción del compuesto nitro correspondiente.

Carbamilación: La (L)-eserolina se carbamila luego para formar this compound.

Métodos de producción industrial: La producción industrial de this compound implica la extracción del compuesto del haba de Calabar. Los granos se cosechan, se secan y luego se someten a una serie de procesos de extracción y purificación para aislar la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La fisostigmina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar eserolina y otros productos de oxidación.

Reducción: El precursor nitro de la this compound se reduce para formar (L)-eserolina.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: La reducción generalmente se lleva a cabo usando agentes reductores como hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo requieren nucleófilos fuertes como metóxido de sodio.

Productos principales:

Productos de oxidación: Eserolina y otros derivados de oxidación.

Productos de reducción: (L)-eserolina.

Productos de sustitución: Varios derivados de this compound sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

La fisostigmina a menudo se compara con otros inhibidores de la colinesterasa, que incluyen:

Neostigmina: A diferencia de la this compound, la neostigmina no atraviesa la barrera hematoencefálica y se utiliza principalmente para aplicaciones periféricas.

Piridostigmina: Similar a la neostigmina, la piridostigmina se utiliza para aplicaciones periféricas y no atraviesa la barrera hematoencefálica.

Rivastigmina: La rivastigmina se utiliza en el tratamiento de la enfermedad de Alzheimer y tiene un mecanismo de acción similar al de la this compound, pero con diferentes propiedades farmacocinéticas.

Donepezilo: Otro inhibidor de la colinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer, el donepezilo tiene una vida media más larga en comparación con la this compound .

La capacidad de la this compound para atravesar la barrera hematoencefálica y su inhibición reversible de la acetilcolinesterasa la hacen única entre los inhibidores de la colinesterasa .

Actividad Biológica

Physostigmine, a reversible inhibitor of acetylcholinesterase (AChE), has significant biological activity that makes it a valuable therapeutic agent in various clinical scenarios. This article delves into its mechanisms of action, therapeutic applications, safety profile, and research findings, supported by data tables and case studies.

Physostigmine primarily functions by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By blocking this enzyme, physostigmine increases the concentration of ACh, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors. This mechanism underlies its use in treating conditions such as glaucoma and anticholinergic toxicity.

Therapeutic Applications

- Glaucoma Treatment : Physostigmine is used to reduce intraocular pressure by facilitating the outflow of aqueous humor.

- Anticholinergic Toxicity : It serves as an antidote for anticholinergic delirium, effectively reversing symptoms caused by overdoses of anticholinergic drugs.

Case Studies and Research Findings

1. Retrospective Cohort Study on Anticholinergic Delirium

A study analyzed 1422 cases where physostigmine was administered to reverse anticholinergic delirium. Key findings included:

- Response Rates : 100% response in patients exposed to non-diphenhydramine antihistamines and antipsychotics. Partial responses were noted in cases involving diphenhydramine and anticholinergic plants.

- Adverse Events : 95.3% of patients experienced no adverse effects. Documented issues included emesis (2.1%) and QTc prolongation (1.0%) .

2. Physostigmine in Alzheimer’s Disease

In a clinical trial assessing extended-release physostigmine for Alzheimer’s disease:

- Cognitive Improvement : Patients treated with physostigmine showed significant improvements on cognitive scales compared to placebo .

- Side Effects : Nausea and vomiting were reported in 47% of subjects during treatment .

Summary of Safety Data

| Study Focus | Total Patients | Positive Response | Adverse Events (%) | Notable Side Effects |

|---|---|---|---|---|

| Anticholinergic Delirium | 191 | 100% (select groups) | 4 (2.1%) | Emesis, QTc prolongation |

| Alzheimer’s Disease | 176 | 35.9% | 47% (nausea/vomiting) | Nausea, vomiting |

Pharmacological Insights

Physostigmine's interactions with the cholinergic system have been extensively studied:

- Neuroprotective Effects : In animal models, physostigmine has shown potential neuroprotective properties, particularly in conditions like ischemic stroke .

- Cognitive Enhancement : Research indicates that physostigmine can enhance cognitive function in aged primates and individuals with cognitive impairments .

Propiedades

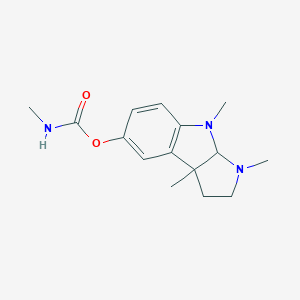

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVFDBKTWXHHD-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023471 | |

| Record name | Physostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse., CHARACTERISTIC PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACETYLCHOLINE BY ACETYLCHOLINESTERASE @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACETYLCHOLINE THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED. /ACETYLCHOLINE/, ... PHYSOSTIGMINE, A TERTIARY AMINE, EXERTS /MINIMAL/ EFFECTS NOT RELATED TO ACETYLCHOLINESTERASE INHIBITION. AT SUFFICIENTLY HIGH DOSAGE, HOWEVER, IT HAS DIRECT BLOCKING ACTION AT AUTONOMIC GANGLIA., In chronic open-angle glaucoma, the exact mechanism by which miotics lower intraocular pressure is not precisely known; however, contraction of the ciliary muscle apparently opens the intratubular spaces and facilitates aqueous humor outflow., Antagonizes action of anticholinergics, which block the post-synaptic receptor sites of acetylcholine, by inhibiting the destruction of acetylcholine by acetylcholinesterase, thereby increasing the concentration of acetylcholine at sites of cholinergic transmission. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals | |

CAS No. |

57-47-6 | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Physostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | physostigmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Physostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Physostigmine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1VM840SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C | |

| Record name | PHYSOSTIGMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5141 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Physostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYSOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Physostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does physostigmine exert its effects on the nervous system?

A1: Physostigmine acts as a reversible acetylcholinesterase (AChE) inhibitor. [] It binds to and inhibits AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. [, , , , ] This inhibition leads to an accumulation of ACh in the synapse, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , ]

Q2: What are the downstream effects of increased acetylcholine levels due to physostigmine?

A2: Increased ACh levels due to physostigmine can produce a range of effects depending on the location and type of cholinergic receptors activated. These effects include:

- Muscarinic Effects: Stimulation of muscarinic receptors can cause miosis (pupil constriction), increased salivation and sweating, bronchoconstriction, decreased heart rate, and increased gastrointestinal motility. [, , , ]

Q3: Is there a difference in the effects of physostigmine based on its enantiomer?

A3: Yes, research indicates that (−)-physostigmine is more potent than (+)-physostigmine in protecting against organophosphate toxicity. [] This difference suggests stereospecificity in their interactions with the cholinergic system.

Q4: Does physostigmine only affect cholinergic transmission?

A4: While primarily known for its cholinergic effects, research suggests that physostigmine may also influence other neurotransmitter systems. For instance, studies have shown that physostigmine can modulate gamma-aminobutyric acid (GABA) and dopamine levels in specific brain regions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.